N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-benzylacetylamino hexane
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Overview
Description
N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-benzylacetylamino hexane is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amino groups during multi-step synthesis processes. The Boc group is known for its stability under various reaction conditions and its ease of removal, making it a popular choice in peptide synthesis and other organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-benzylacetylamino hexane typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or diisopropylethylamine (DIEA). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and scalability. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-benzylacetylamino hexane undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, deprotection yields the free amine, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-benzylacetylamino hexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-benzylacetylamino hexane primarily involves the protection of amino groups. The Boc group is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions. This allows for the selective modification of other functional groups in the molecule without affecting the protected amino group .
Comparison with Similar Compounds
Similar Compounds
N-t-Butyloxycarbonyl-1,4-butanediamine: Another Boc-protected compound used in organic synthesis.
N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-aminocarbonylindanacetylamino)-hexane: A structurally similar compound with additional functional groups.
Uniqueness
N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-benzylacetylamino hexane is unique due to its specific combination of functional groups, which provides versatility in synthetic applications. Its stability and ease of deprotection make it a valuable tool in complex organic synthesis and peptide chemistry.
Properties
CAS No. |
132565-15-2 |
---|---|
Molecular Formula |
C32H40N2O4 |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-oxo-1-phenyl-6-(2-phenylethylamino)hexan-2-yl]carbamate |
InChI |
InChI=1S/C32H40N2O4/c1-32(2,3)38-31(37)34-28(22-26-17-11-6-12-18-26)29(35)23-27(21-25-15-9-5-10-16-25)30(36)33-20-19-24-13-7-4-8-14-24/h4-18,27-29,35H,19-23H2,1-3H3,(H,33,36)(H,34,37)/t27-,28+,29+/m1/s1 |
InChI Key |
OGUBVLIFQZTDDU-ULNSLHSMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3)O |
Origin of Product |
United States |
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